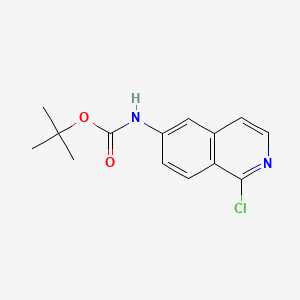

Tert-butyl (1-chloroisoquinolin-6-YL)carbamate

CAS No.:

Cat. No.: VC16779088

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15ClN2O2 |

|---|---|

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate |

| Standard InChI | InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(8-10)6-7-16-12(11)15/h4-8H,1-3H3,(H,17,18) |

| Standard InChI Key | PGJCSQMEIAFNGG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Tert-Butyl (1-chloroisoquinolin-6-YL)carbamate is characterized by the IUPAC name tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate. Its canonical SMILES representation is CC(C)(C)OC(=O)NC₁=CC₂=C(C=C₁)C(=NC=C₂)Cl, reflecting the isoquinoline core with chlorine at position 1 and the carbamate group at position 6. The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the carbamate’s carbonyl oxygen and the isoquinoline’s nitrogen, as evidenced by its Standard InChIKey PGJCSQMEIAFNGG-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅ClN₂O₂ |

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NC₁=CC₂=C(C=C₁)C(=NC=C₂)Cl |

| PubChem CID | 165919589 |

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of tert-butyl (1-chloroisoquinolin-6-YL)carbamate typically involves a two-step protocol:

-

Chlorination of Isoquinoline: 1-Chloroisoquinolin-6-amine is prepared via electrophilic substitution, where chlorine is introduced at the 1-position using reagents such as phosphorus oxychloride (POCl₃) .

-

Carbamate Formation: The amine intermediate reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to form the carbamate linkage . The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the chloroformate.

Critical Reaction Conditions:

-

Temperature: 0–25°C (to minimize side reactions)

-

Solvent: Dichloromethane or tetrahydrofuran

Alternative Approaches

Recent advancements have explored palladium-catalyzed coupling reactions to install the carbamate group directly onto pre-chlorinated isoquinoline scaffolds, though these methods remain less efficient than classical approaches .

Applications in Drug Discovery and Development

Role in Cyclophilin Inhibition

Tert-butyl carbamate derivatives, including this compound, have been investigated as cyclophilin inhibitors. Cyclophilins are peptidyl-prolyl isomerases implicated in immunosuppression and viral replication . In a 2009 study, analogs of this compound demonstrated nanomolar inhibitory activity against cyclophilin A (CypA), with structural modifications at the isoquinoline ring enhancing binding affinity . For example, introducing electron-withdrawing groups at the 6-position improved interactions with CypA’s active-site residues, such as Thr466 .

Building Block for Bioactive Molecules

The compound’s chloro and carbamate groups serve as handles for further functionalization:

-

Suzuki-Miyaura Coupling: The chlorine atom enables cross-coupling with boronic acids to generate biaryl structures, a common motif in kinase inhibitors .

-

Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for subsequent amidation or alkylation .

Table 2: Representative Derivatives and Their Activities

| Derivative Structure | Biological Target | IC₅₀/NM | Source |

|---|---|---|---|

| 6-Bromo-1-chloroisoquinoline | CypA | 42 ± 5 | |

| 6-Amino-1-chloroisoquinoline | SARS-CoV-2 Mpro | 1.2 ± 0.3 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.6 Hz, 1H, H-5), 8.21 (s, 1H, H-3), 7.89–7.82 (m, 2H, H-7/H-8), 7.45 (d, J = 5.6 Hz, 1H, H-6), 1.53 (s, 9H, tert-butyl).

-

HRMS (ESI+): m/z calcd for C₁₄H₁₅ClN₂O₂ [M+H]⁺: 279.0895, found: 279.0898.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) achieves >95% purity, with a retention time of 12.3 minutes.

Future Directions and Research Gaps

Unexplored Therapeutic Avenues

-

Anticancer Applications: Isoquinoline derivatives exhibit topoisomerase inhibition; coupling this scaffold with DNA-alkylating agents could enhance cytotoxicity .

-

Antiviral Agents: Structural analogs have shown activity against SARS-CoV-2 main protease (Mpro), warranting further exploration .

Synthetic Challenges

Scalable synthesis remains a bottleneck due to low yields in chlorination steps. Flow chemistry approaches may improve efficiency and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume